Lipophilicity Difference vs. 3-Propan-1-ol Isomer
The target compound (secondary alcohol) exhibits an XLogP3‑AA of 1.0, whereas 3-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-1-ol (primary alcohol) displays a higher XLogP3‑AA of 1.5 [1][2]. The 0.5 log-unit lower lipophilicity predicts superior aqueous solubility and potentially reduced non-specific protein binding, a factor that can be decisive in fragment-based screening where aqueous solubility is a gatekeeper parameter.
Regioisomer: 1.5
Δ: −0.5
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol: XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3-AA = −0.5 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1][2] |
Why This Matters
Lower lipophilicity is empirically linked to higher aqueous solubility and lower risk of phospholipidosis, making the target compound a more favorable fragment or intermediate for hit-to-lead campaigns that prioritize solubility-limited bioavailability.
- [1] PubChem Compound Summary for CID 43665607, '1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol'. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 13804568, '3-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-1-ol'. National Center for Biotechnology Information (2026). View Source
